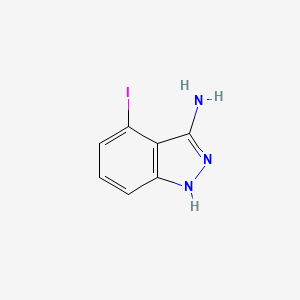

4-iodo-1H-indazol-3-amine

Vue d'ensemble

Description

4-iodo-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6IN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazol-3-amine. One common method includes the reaction of 1H-indazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

4-iodo-1H-indazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-1H-indazol-3-amine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Applications De Recherche Scientifique

Biological Activities

Antitumor Activity

4-Iodo-1H-indazol-3-amine has been evaluated for its antitumor properties across several studies. It has shown efficacy against various cancer cell lines, including:

- K562 (Chronic Myeloid Leukemia) : The compound demonstrated significant cytotoxicity with low nanomolar IC50 values.

- A549 (Lung Cancer) : Studies reported effective inhibition of cell proliferation.

- PC-3 (Prostate Cancer) : The compound exhibited promising results in inhibiting tumor growth.

Recent research highlights that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression, such as Polo-like Kinase 4 (PLK4) and Pim Kinases, making it a candidate for targeted cancer therapies .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. It acts as a hinge-binding fragment in tyrosine kinase inhibitors, blocking the phosphorylation of downstream targets essential for tumor growth.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 4-Iodo-1H-indazol-3-amines is crucial for optimizing their efficacy. Modifications to the indazole scaffold can significantly influence biological activity. A summary of key findings is presented in the following table:

| Compound | Modification | IC50 (nM) | Target |

|---|---|---|---|

| A | Piperazine moiety | 0.4 | Pim Kinase |

| B | Pyrrole substitution | <10 | PLK4 |

| C | Hydroxyl group addition | 5.0 | GSK3 |

These modifications demonstrate how subtle changes to the molecular structure can enhance or diminish the compound's interaction with target proteins, affecting its therapeutic potential .

Case Studies

Several case studies illustrate the promising applications of this compound:

Case Study 1: Anticancer Properties

A recent study showcased that a derivative of this compound significantly inhibited tumor growth in a mouse model of colon cancer, suggesting its potential as an effective therapeutic agent .

Case Study 2: Kinase Inhibition Assays

In vitro assays revealed that specific derivatives could effectively inhibit kinase activity at low concentrations, indicating their utility in developing new cancer treatments .

Mécanisme D'action

The mechanism of action of 4-iodo-1H-indazol-3-amine is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets and pathways. For example, some indazole derivatives have been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-3-amine: The parent compound without the iodine substituent.

4-chloro-1H-indazol-3-amine: A similar compound with a chlorine atom instead of iodine.

4-bromo-1H-indazol-3-amine: A similar compound with a bromine atom instead of iodine.

Uniqueness

4-iodo-1H-indazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the larger size and higher polarizability of iodine compared to chlorine or bromine can lead to different pharmacokinetic and pharmacodynamic properties .

Activité Biologique

4-Iodo-1H-indazol-3-amine is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure with an iodine atom at the 4-position. This unique substitution enhances its reactivity and potential biological activities compared to other halogenated indazole derivatives. The molecular formula for this compound is CHIN, and it is characterized by significant interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, particularly kinases involved in cancer signaling pathways. It has been shown to inhibit key kinases such as CHK1 and CHK2, which are crucial for cell cycle regulation and apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Kinases : The compound acts as a kinase inhibitor, modulating phosphorylation states of proteins involved in cell signaling.

- Induction of Apoptosis : By activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, it promotes programmed cell death in malignant cells .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties across various cancer cell lines. Studies have demonstrated its effectiveness against leukemia and solid tumors, where it influences apoptosis-related signaling pathways, including p53 and MDM2 interactions .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce cell death in cancerous cells while sparing normal cells, suggesting a selective action that is beneficial for therapeutic applications .

Case Studies

Several studies have explored the pharmacological profile of this compound:

- Study on Cell Lines : A comprehensive study evaluated the compound's effects on various cancer cell lines, reporting IC50 values indicating potent antiproliferative effects .

- Mechanistic Insights : Research has elucidated the molecular pathways influenced by this compound, revealing its role in modulating critical survival pathways in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-1H-indazol-3-amine | Bromine substitution at position 4 | Similar activity but less reactive than iodine form |

| 4-Chloro-1H-indazol-3-amines | Chlorine substitution at position 4 | Different biological activity profile |

| 1-Methyl-1H-indazole | Lacks halogen substituents | Serves as a precursor for various derivatives |

The presence of iodine in this compound enhances its reactivity and potential interactions with biological targets compared to its brominated or chlorinated counterparts.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate stability and clearance rates. Studies suggest that the compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, which influence its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

4-iodo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQIVIYSUJXCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398859 | |

| Record name | 4-iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599191-73-8 | |

| Record name | 4-iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-iodo-1H-indazol-3-amine in the synthesis of Linifanib?

A: this compound serves as a crucial building block in the synthesis of Linifanib []. This compound is synthesized from 2,6-difluorobenzonitrile and undergoes a Suzuki cross-coupling reaction with another key intermediate, 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, to yield the final product, Linifanib. The iodine atom in its structure plays a vital role in facilitating the Suzuki coupling reaction. This synthetic route offers several advantages, including cost-effectiveness, operational simplicity, and shorter reaction times, making it suitable for industrial-scale production of Linifanib [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.